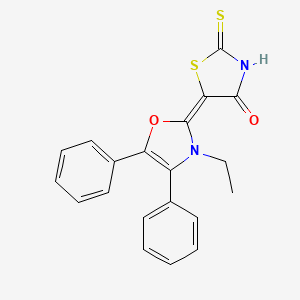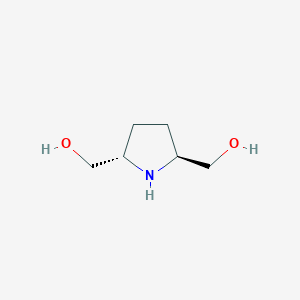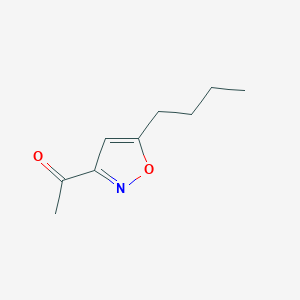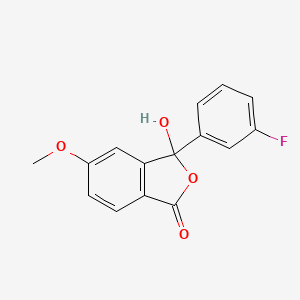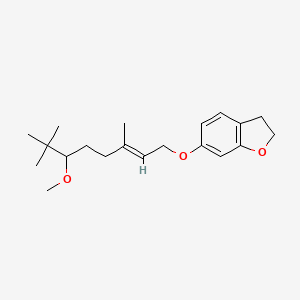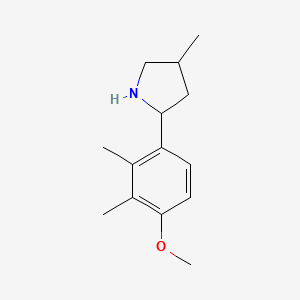
(R)-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a cyclopropylmethyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide may involve large-scale batch reactions using automated reactors. The process would include steps such as purification through crystallization or chromatography to ensure the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidine-2-carboxamide: A structurally similar compound with a different substituent.
Cyclopropylmethylpyrrolidine: Lacks the carboxamide group but shares the cyclopropylmethyl and pyrrolidine moieties.
Uniqueness
®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropylmethyl and carboxamide groups
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2R)-1-[(1-methylcyclopropyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-10(4-5-10)7-12-6-2-3-8(12)9(11)13/h8H,2-7H2,1H3,(H2,11,13)/t8-/m1/s1 |
InChI-Schlüssel |
AQAPUQSRQQQZRM-MRVPVSSYSA-N |
Isomerische SMILES |
CC1(CC1)CN2CCC[C@@H]2C(=O)N |
Kanonische SMILES |
CC1(CC1)CN2CCCC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)


![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
